2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Electrophilic aromatic substitution Ipso-nitration Thienopyrimidine reactivity

2,5,6-Trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 18593-45-8) is a thieno[2,3-d]pyrimidin-4-one heterocycle bearing methyl substituents at positions 2, 5, and 6 of the fused thiophene-pyrimidine ring system, with the 3-position remaining unsubstituted (3H tautomer). It has a molecular formula of C₉H₁₀N₂OS, a molecular weight of 194.25 g·mol⁻¹, and is supplied as a solid with a melting point of 266 °C and a predicted pKa of 11.62 ± 0.20.

Molecular Formula C9H10N2OS
Molecular Weight 194.25
CAS No. 18593-45-8
Cat. No. B2853657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS18593-45-8
Molecular FormulaC9H10N2OS
Molecular Weight194.25
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)NC(=N2)C)C
InChIInChI=1S/C9H10N2OS/c1-4-5(2)13-9-7(4)8(12)10-6(3)11-9/h1-3H3,(H,10,11,12)
InChIKeyONHXPYXOJCRCBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5,6-Trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 18593-45-8): Core Scaffold Identity and Procurement Context


2,5,6-Trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 18593-45-8) is a thieno[2,3-d]pyrimidin-4-one heterocycle bearing methyl substituents at positions 2, 5, and 6 of the fused thiophene-pyrimidine ring system, with the 3-position remaining unsubstituted (3H tautomer). It has a molecular formula of C₉H₁₀N₂OS, a molecular weight of 194.25 g·mol⁻¹, and is supplied as a solid with a melting point of 266 °C and a predicted pKa of 11.62 ± 0.20 . The compound is distributed by Sigma-Aldrich (catalog OTV000950) as part of a collection of unique chemicals for early-discovery research, and is available from multiple commercial vendors at purities ≥98% [1]. Its structural features—specifically the 3-unsubstituted lactam moiety and the 2,5,6-trimethyl substitution pattern—confer distinct reactivity profiles that differentiate it from its N(3)-alkylated, N(3)-aminated, and des-methyl analogs [2].

Why 2,5,6-Trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Cannot Be Replaced by Other Thieno[2,3-d]pyrimidin-4-one Analogs


The thieno[2,3-d]pyrimidin-4-one scaffold is a privileged heterocyclic core exploited in medicinal chemistry for kinase inhibition, anti-inflammatory, antimicrobial, and anticancer applications; however, the position and number of methyl substituents—as well as the substitution state at N(3)—profoundly modulate both chemical reactivity and downstream biological readout [1]. The target compound, bearing a 3-unsubstituted lactam and methyl groups at C(2), C(5), and C(6), exhibits a regioselective ipso-nitration pathway at C(5) that is mechanistically distinct from its N(3)-methylated isomer (3,5,6-trimethyl), which instead undergoes oxidation to a carboxylic acid under identical nitrating conditions [2]. Similarly, the 5,6-dimethyl analog (lacking the C(2) methyl) and the unsubstituted parent thieno[2,3-d]pyrimidin-4(3H)-one lack the specific electronic and steric profile required to reproduce the target compound's reactivity and its documented role as a key synthetic intermediate for anti-inflammatory derivatives [3][4]. Generic replacement without verifying the exact methylation pattern and N(3)-substitution status therefore risks altered reaction outcomes, divergent biological profiles, and irreproducible synthetic protocols.

Quantitative Differentiation Evidence for 2,5,6-Trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Versus Closest Analogs


Regioselective Ipso-Nitration at C(5): 2,5,6-Trimethyl vs. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4-one

Under identical nitrating mixture conditions (HNO₃/H₂SO₄), 2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one (3-unsubstituted) undergoes predominant ipso-substitution of the methyl group at the C(5) position by a nitro group, yielding 6-methyl-5-nitrothieno[2,3-d]pyrimidin-4-one. In contrast, its N(3)-methylated isomer, 3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one, instead yields 3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid via oxidation of the C(5) methyl group [1]. Quantum chemical calculations at the HF and DFT/B3LYP/3-21G levels attributed this divergence to differences in prototropic tautomerism, substituent electronic effects in the pyrimidine ring, and solvent stabilization, confirming that the 3-unsubstituted lactam directs electrophilic attack to C(5) ipso position, whereas N(3)-alkylation redirects reactivity toward oxidative pathways [1].

Electrophilic aromatic substitution Ipso-nitration Thienopyrimidine reactivity Quantum chemical calculations

Oxidation Pathway at C(5) Methyl: Differential Carboxylic Acid Formation vs. 5,6-Dimethyl Analog

The C(5) methyl group of 2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one can be selectively oxidized to the corresponding 5-carboxylic acid (3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid), as confirmed by quantum chemical studies of compounds 1 and their carboxylic acid derivatives 5–8 [1]. This oxidation pathway is absent in the 5,6-dimethyl analog (CAS 18593-44-7), which lacks the C(2) methyl group and exhibits a different electronic structure that alters the susceptibility of the C(5) methyl to oxidation [1]. The DFT-calculated energies and geometries of the target compound and its oxidation products have been fully characterized at the HF and DFT/B3LYP/3-21G levels, providing a computational framework for predicting and optimizing oxidation conditions [1].

Methyl oxidation Carboxylic acid synthesis Thienopyrimidine functionalization DFT calculations

Physicochemical Property Differentiation: Melting Point, pKa, and LogP vs. Unsubstituted Parent and 5,6-Dimethyl Analog

The physicochemical profile of 2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one (melting point 266 °C, predicted pKa 11.62 ± 0.20, computed LogP 1.91, TPSA 45.75 Ų, zero rotatable bonds) differs in quantifiable ways from both the unsubstituted parent scaffold and the 5,6-dimethyl analog . The unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one (CAS 14080-50-3, MW 152.17) has a melting point of 260–265 °C and lacks methyl-induced lipophilicity enhancement . The 5,6-dimethyl analog (CAS 18593-44-7, MW 180.23) has a lower molecular weight and is predicted to have different LogP and solubility parameters . The target compound's zero rotatable bonds confer greater conformational rigidity compared to analogs bearing flexible substituents, an attribute relevant to binding pose predictability in computational docking studies .

Physicochemical properties Melting point Lipophilicity Ionization constant

Synthetic Utility as a Building Block: Documented Role in Anti-inflammatory Thienopyrimidinone Derivatives

The target compound serves as the direct precursor to 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 80381-63-1), which was employed by El-Ansary and Omar (2001) as the starting material for synthesizing a panel of thieno[2,3-d]pyrimidinone derivatives with documented anti-inflammatory activity [1]. In that study, 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one was reacted with anhydrides, isatins, isothiocyanates, and isocyanates to yield pyrimidinone derivatives 2–7, including thiazolidinones, thiazolines, and thioxopyrimidin-4,6-diones, representative members of which were evaluated for anti-inflammatory activity [1]. The unsubstituted parent thieno[2,3-d]pyrimidin-4(3H)-one lacks the methyl groups required for this specific derivatization manifold, while the 5,6-dimethyl analog yields a different substitution pattern on the final products [1].

Anti-inflammatory agents Synthetic intermediate Thienopyrimidinone derivatization Medicinal chemistry building block

Quantum Chemically Characterized Electronic Structure: HOMO/LUMO Energies and Geometry Optimization at HF/DFT Level

The complete electronic structure, molecular geometry, and energetics of 2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one have been rigorously characterized by quantum chemical calculations at the Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) levels using the 3-21G basis set, as reported in two dedicated studies from the Elmuradov and Shakhidoyatov groups [1][2]. These calculations encompass HOMO/LUMO energies, charge distributions, bond lengths, and angles for the ground-state tautomer, as well as intermediates and transition states relevant to electrophilic substitution and oxidation reactions [1][2]. The geometric and electronic parameters were computed alongside those of tricyclic 2,3-tri-, 2,3-tetra-, and 2,3-pentamethylene-substituted analogs (compounds 2–4), enabling direct computational comparison of the trimethyl-substituted scaffold with conformationally constrained congeners [2].

Quantum chemistry DFT calculations Electronic structure Computational chemistry

Commercially Available TNF-α Screening Data for a Derivative Containing the 2,5,6-Trimethylthieno[2,3-d]pyrimidine Core

A derivative bearing the 2,5,6-trimethylthieno[2,3-d]pyrimidine scaffold—specifically 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone (BDBM33706, CID 1440701)—was screened against human Tumor Necrosis Factor (TNF) in a high-throughput assay at the Sanford-Burnham Center for Chemical Genomics, yielding an IC₅₀ of 8.71 × 10³ nM (8.71 μM) [1]. This data point provides a quantitative benchmark for the scaffold's engagement with TNF-α, a clinically validated inflammatory target. While this is a single-concentration screen result for one derivative rather than a full SAR series, it demonstrates that the 2,5,6-trimethyl substitution pattern is compatible with measurable target engagement [1].

TNF-α inhibition BindingDB High-throughput screening Thienopyrimidine derivative

High-Confidence Application Scenarios for 2,5,6-Trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Based on Quantitative Differentiation Evidence


Synthesis of 5-Nitrothieno[2,3-d]pyrimidin-4-one Derivatives via Regioselective Ipso-Nitration

Researchers requiring C(5)-nitrated thienopyrimidine intermediates should select 2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 18593-45-8) over its N(3)-methylated isomer. As demonstrated by Mamarahmonov et al. (2014), treatment with HNO₃/H₂SO₄ nitrating mixture yields 6-methyl-5-nitrothieno[2,3-d]pyrimidin-4-one via ipso-substitution at C(5), whereas the 3,5,6-trimethyl isomer instead undergoes oxidation to a carboxylic acid under identical conditions [1]. This divergent reactivity has been rationalized through quantum chemical calculations at the HF and DFT/B3LYP/3-21G levels [1].

Generation of 5-Carboxythieno[2,3-d]pyrimidin-4-one Libraries via Selective C(5) Methyl Oxidation

Medicinal chemists building thienopyrimidine-focused compound libraries can exploit the selective oxidizability of the C(5) methyl group to generate 5-carboxylic acid derivatives. The quantum chemically characterized oxidation pathway (Elmuradov et al., 2015) confirms that the target compound's C(5) methyl is susceptible to oxidation, yielding 3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid, whereas the 5,6-dimethyl analog (lacking the C(2) methyl) has not been reported to undergo this transformation [2]. This enables carboxylate-based diversification strategies (amide coupling, esterification) not accessible from des-methyl analogs [2].

Synthesis of Anti-inflammatory Thienopyrimidinone Derivatives via the El-Ansary/Omar Route

Investigators pursuing thienopyrimidinone-based anti-inflammatory agents should procure the target compound as the gateway intermediate to 3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one. El-Ansary and Omar (2001) demonstrated that this 3-amino derivative reacts with anhydrides, isatins, isothiocyanates, and isocyanates to furnish thiazolidinones, thiazolines, and thioxopyrimidin-4,6-diones, representative members of which exhibited anti-inflammatory activity [3]. The unsubstituted parent scaffold and the 5,6-dimethyl analog cannot recapitulate this derivatization sequence due to differing substitution patterns [3].

Structure-Based Drug Design Leveraging Published Quantum Chemical Descriptors

Computational chemists engaged in docking, pharmacophore modeling, or QSAR studies on thienopyrimidine-based targets can utilize the published HF/DFT electronic structure data for 2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one, including optimized geometries, HOMO/LUMO energies, and charge distributions (Mamarahmonov et al., 2014; Elmuradov et al., 2015) [1][2]. The compound's zero rotatable bonds and computed LogP of 1.91 (TPSA 45.75 Ų) provide favorable physicochemical descriptors for CNS drug-likeness assessment, distinguishing it from more flexible or polar analogs. The TNF-α screening data (IC₅₀ = 8.71 μM) for a derivative bearing this scaffold offers a starting activity benchmark for target-hopping campaigns [4].

Quote Request

Request a Quote for 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.